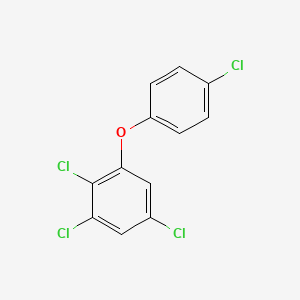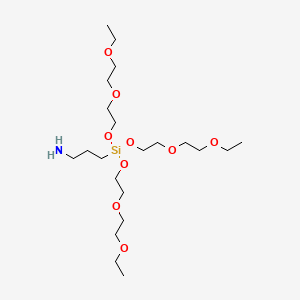
10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine is a complex organosilicon compound. This compound is characterized by its unique structure, which includes multiple ethoxyethoxy groups and a silatridecan backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in the synthesis include ethylene oxide, ethyl alcohol, and silicon-based precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the potential hazards associated with handling reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions
10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction could produce silane compounds.
Aplicaciones Científicas De Investigación
10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is used in the study of silicon-based biochemistry and its interactions with biological molecules.
Industry: It is used in the development of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism by which 10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine exerts its effects involves interactions with various molecular targets. The ethoxyethoxy groups enhance its solubility and reactivity, allowing it to participate in a range of chemical reactions. The silicon backbone provides stability and unique electronic properties, making it suitable for specialized applications.
Comparación Con Compuestos Similares
Similar Compounds
- 10,10-Bis(2-(2-methoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine
- 10,10-Bis(2-(2-propoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine
Uniqueness
Compared to similar compounds, 10,10-Bis(2-(2-ethoxyethoxy)ethoxy)-3,6,9-trioxa-10-silatridecan-13-amine offers a balance of solubility and reactivity due to its ethoxyethoxy groups. This makes it particularly useful in applications requiring both stability and high reactivity.
Propiedades
Número CAS |
88127-80-4 |
|---|---|
Fórmula molecular |
C21H47NO9Si |
Peso molecular |
485.7 g/mol |
Nombre IUPAC |
3-[tris[2-(2-ethoxyethoxy)ethoxy]silyl]propan-1-amine |
InChI |
InChI=1S/C21H47NO9Si/c1-4-23-9-12-26-15-18-29-32(21-7-8-22,30-19-16-27-13-10-24-5-2)31-20-17-28-14-11-25-6-3/h4-22H2,1-3H3 |
Clave InChI |
PSEYDFDQUJPHJH-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCO[Si](CCCN)(OCCOCCOCC)OCCOCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


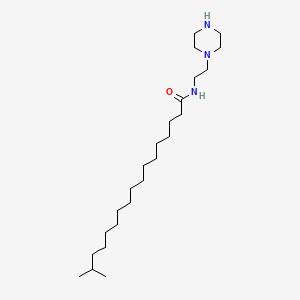
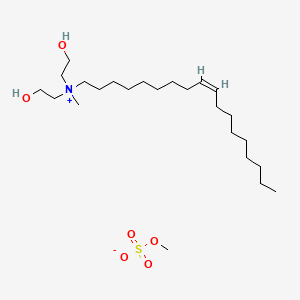
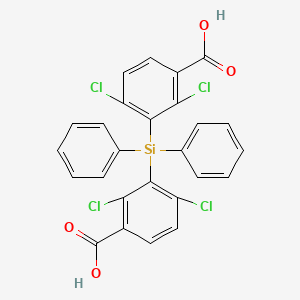


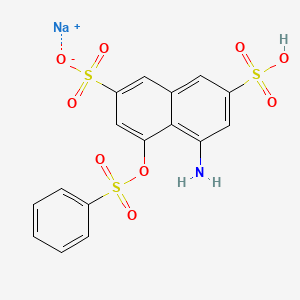
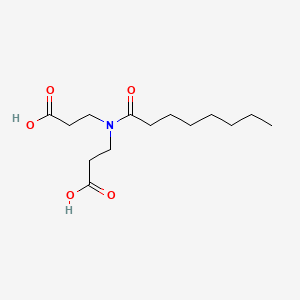

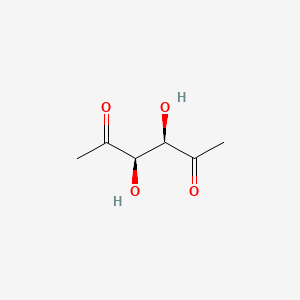

![6,6'-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol]](/img/structure/B12674159.png)


